molecular formula C22H23NO6S B285015 ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)ACETAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)ACETAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B285015
M. Wt: 429.5 g/mol
InChI Key: PJFSWFMFIVWEQS-UHFFFAOYSA-N
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Description

ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)ACETAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with various functional groups such as acetyl, sulfonyl, and ethyl ester. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)ACETAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

    Introduction of the Acetyl Group: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

    Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride derivative, such as 2,5-dimethylphenylsulfonyl chloride, in the presence of a base like triethylamine.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)ACETAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)ACETAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)ACETAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-aminobenzofuran-2-carboxylate: A structurally similar compound with an amino group instead of the acetyl and sulfonyl groups.

    2-Benzofurancarboxylic acid derivatives: Compounds with variations in the substituents on the benzofuran ring.

Uniqueness

ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)ACETAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to the presence of multiple functional groups that impart distinct chemical and biological properties

Properties

Molecular Formula

C22H23NO6S

Molecular Weight

429.5 g/mol

IUPAC Name

ethyl 5-[acetyl-(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C22H23NO6S/c1-6-28-22(25)21-15(4)29-19-10-9-17(12-18(19)21)23(16(5)24)30(26,27)20-11-13(2)7-8-14(20)3/h7-12H,6H2,1-5H3

InChI Key

PJFSWFMFIVWEQS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=C(C=CC(=C3)C)C)C

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=C(C=CC(=C3)C)C)C

Origin of Product

United States

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